N-(2-methylpropyl)quinolin-8-amine

Description

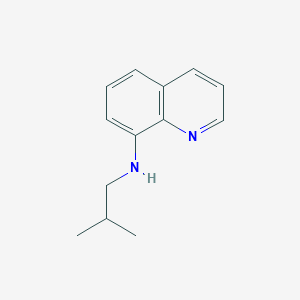

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-(2-methylpropyl)quinolin-8-amine |

InChI |

InChI=1S/C13H16N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h3-8,10,15H,9H2,1-2H3 |

InChI Key |

BMHUXVXVZSLNMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-methylpropyl)quinolin-8-amine CAS 343953-26-4 properties

An In-Depth Technical Guide to N-(2-methylpropyl)quinolin-8-amine (CAS 343953-26-4)

Executive Summary & Chemical Identity

N-(2-methylpropyl)quinolin-8-amine, commonly referred to as N-isobutylquinolin-8-amine, is a highly specialized secondary amine derivative of the 8-aminoquinoline scaffold. In contemporary chemical research, this compound serves a dual mandate: it is a privileged pharmacophore in the development of next-generation antiparasitic agents[1], and a sterically tunable, bidentate N,N-ligand critical for stabilizing high-valent transition metal intermediates in C-H activation methodologies[2].

Unlike primary 8-aminoquinolines, the installation of the isobutyl (2-methylpropyl) group fundamentally alters the molecule's steric bulk, lipophilicity, and electronic profile. This guide delineates the physicochemical properties, mechanistic utility, and validated experimental protocols for deploying CAS 343953-26-4 in advanced research settings.

Table 1: Core Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | N-(2-methylpropyl)quinolin-8-amine |

| CAS Registry Number | 343953-26-4 |

| Molecular Formula | C13H16N2 |

| Molecular Weight | 200.28 g/mol |

| SMILES String | CC(C)CNc1cccc2ncccc12 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Coordination Mode | Bidentate (N,N-chelation) |

Mechanistic Role in Organometallic Catalysis

The 8-aminoquinoline moiety is a cornerstone of directed C-H functionalization, originally popularized by Daugulis as a directing group. However, N-alkylated variants like N-(2-methylpropyl)quinolin-8-amine function exceptionally well as exogenous bidentate ligands or as substrates for highly regioselective C5-functionalization[3].

Steric Shielding and Metal Coordination

When coordinating to transition metals such as Palladium (Pd), Copper (Cu), or Cobalt (Co), the quinoline nitrogen and the secondary amine nitrogen form a thermodynamically stable five-membered metallacycle[2]. The critical advantage of the isobutyl substitution lies in its steric profile.

In catalytic cycles, the branched nature of the 2-methylpropyl group projects steric bulk over the axial coordination sites of the metal center. This steric shielding prevents the formation of catalytically dead, coordinatively saturated bis-ligated complexes (ML2), thereby enforcing a mono-ligated (ML) active species. This leaves coordination sites open for substrate binding and subsequent oxidative addition or C-H cleavage.

Caption: Bidentate N,N-coordination driving transition-metal C-H activation.

Table 2: Comparative Ligand Steric Profiles in Catalysis

| Ligand Type | Steric Bulk (N-Substituent) | Coordination Preference | Catalytic Effect |

| 8-Aminoquinoline | Minimal (Primary Amine) | Prone to ML2 formation | Can lead to catalyst deactivation |

| N-Methylquinolin-8-amine | Low (Linear Alkyl) | Mixed ML / ML2 | Moderate turnover numbers (TON) |

| N-(2-methylpropyl)quinolin-8-amine | High (Branched Alkyl) | Strictly ML (Mono-ligated) | High TON, stabilizes high-valent metals |

Biological & Medicinal Chemistry Relevance

Beyond catalysis, the 8-aminoquinoline class is historically significant for its radical curative activity against Plasmodium vivax and Plasmodium ovale (e.g., Primaquine, Tafenoquine)[1][4].

Mitigating Hemotoxicity via N-Alkylation

The primary limiting factor of traditional 8-aminoquinolines is severe hemotoxicity (methemoglobinemia) in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency[4]. This toxicity is driven by the CYP450-mediated oxidative metabolism of the primary amine into reactive quinone-imine species.

By utilizing a secondary amine scaffold like N-(2-methylpropyl)quinolin-8-amine, medicinal chemists can block the primary oxidative deamination pathway. The isobutyl group increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular uptake, while the steric hindrance around the nitrogen atom reduces the rate of toxic metabolite formation, offering a wider therapeutic index for antiparasitic drug development[1].

Validated Experimental Protocols

Protocol 1: Synthesis of N-(2-methylpropyl)quinolin-8-amine via Reductive Amination

Causality & Rationale: 8-Aminoquinoline is a notoriously poor nucleophile due to the electron-withdrawing nature of the fused aromatic system and intramolecular hydrogen bonding. Therefore, standard condensation requires mild acid catalysis. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it selectively reduces the protonated iminium ion intermediate without reducing the aliphatic aldehyde, preventing the formation of corresponding alcohols.

Reagents:

-

8-Aminoquinoline (1.0 equiv, 10 mmol)

-

Isobutyraldehyde (1.2 equiv, 12 mmol)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol)

-

Glacial Acetic Acid (1.0 equiv, 10 mmol)

-

1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 8-aminoquinoline in anhydrous DCE under an inert argon atmosphere. Add glacial acetic acid to protonate the amine, enhancing its nucleophilicity toward the aldehyde.

-

Aldehyde Addition: Dropwise add isobutyraldehyde at 0 °C. Stir the mixture at room temperature for 2 hours to allow for complete iminium ion formation.

-

Selective Reduction: Cool the reaction back to 0 °C and add STAB in small portions to control the exothermic hydride transfer.

-

Reaction Maturation: Stir the reaction at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure secondary amine.

Caption: Reductive amination workflow for synthesizing CAS 343953-26-4.

Protocol 2: Application as a Ligand in Copper-Catalyzed C-H Functionalization

Causality & Rationale: In copper-catalyzed C-H activations, the Cu(I)/Cu(III) catalytic cycle is highly sensitive to ligand environment. N-(2-methylpropyl)quinolin-8-amine acts as an L,X-type ligand that stabilizes the highly electrophilic Cu(III) intermediate, facilitating the challenging reductive elimination step[2].

Step-by-Step Methodology:

-

Complexation: In an oven-dried Schlenk tube, combine Cu(OAc)2 (10 mol%) and N-(2-methylpropyl)quinolin-8-amine (12 mol%) in hexafluoroisopropanol (HFIP). Stir for 30 minutes at room temperature until a deep green/blue color persists, indicating the formation of the active Cu-ligand complex.

-

Substrate Addition: Add the unactivated substrate (e.g., an aliphatic amide) (1.0 equiv) and the coupling partner (e.g., an aryl iodide) (1.5 equiv).

-

Oxidant Introduction: Add Silver Carbonate (Ag2CO3) (2.0 equiv) to act as both a base to abstract the proton during C-H cleavage and a terminal oxidant to regenerate the active Cu species.

-

Thermal Activation: Seal the tube and heat to 110 °C for 24 hours. The steric bulk of the isobutyl group prevents the ligand from undergoing self-arylation, directing the catalytic activity entirely toward the substrate.

-

Isolation: Cool to room temperature, filter through a pad of Celite, and purify the functionalized product via chromatography.

Conclusion

N-(2-methylpropyl)quinolin-8-amine (CAS 343953-26-4) is a highly versatile chemical building block. Its unique structural topology—combining the robust coordinating ability of the 8-aminoquinoline core with the tunable steric shielding of an isobutyl chain—makes it an indispensable tool for organometallic chemists designing new C-H activation catalysts, and medicinal chemists engineering safer, more lipophilic antiparasitic therapeutics.

References

-

National Institutes of Health (NIH) / PMC. "Novel Potent Metallocenes against Liver Stage Malaria". nih.gov. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Using genetic methods to define the targets of compounds with antimalarial activity". nih.gov. Available at:[Link]

-

Semantic Scholar. "Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds". semanticscholar.org. Available at:[Link]

Sources

- 1. Novel Potent Metallocenes against Liver Stage Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N,N-Dimethylquinolin-8-amine [benchchem.com]

- 4. Using genetic methods to define the targets of compounds with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

N-isobutylquinolin-8-amine chemical structure and molecular weight

Technical Guide: -Isobutylquinolin-8-amine

Structure, Synthesis, and Chemical Utility

Chemical Identity & Physical Properties[1][2][3]

Technical Specifications Matrix

| Property | Specification |

| IUPAC Name | |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 200.28 g/mol |

| Exact Mass | 200.1313 Da |

| CAS Number | Not widely listed; analogue to CAS 578-66-5 (parent) |

| Physical State | Viscous yellow oil or low-melting solid (predicted) |

| Solubility | Soluble in DCM, CHCl |

| pKa (Conjugate Acid) | ~4.5 (quinoline N), ~9.0 (amine N - estimated) |

Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

Figure 1: Structural connectivity of N-isobutylquinolin-8-amine highlighting the bidentate chelation site formed by the quinoline nitrogen (N1) and the secondary amine (N8).

Synthesis Protocol: Reductive Amination

The most robust and high-yielding method for synthesizing

Reaction Scheme

Detailed Methodology

Reagents:

-

Isobutyraldehyde (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Step-by-Step Procedure:

-

Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (e.g., 5 mmol, 720 mg) in dry DCE (25 mL).

-

Activation: Add isobutyraldehyde (6 mmol, 550 µL) and Acetic Acid (5 mmol, 285 µL). Stir at room temperature for 30 minutes to allow the formation of the hemiaminal/imine intermediate.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (7.5 mmol, 1.59 g) portion-wise over 10 minutes. Note: Gas evolution may occur.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours under an inert atmosphere (

or Ar). -

Quench: Quench the reaction by slowly adding saturated aqueous

solution until pH ~8. -

Extraction: Extract the aqueous layer with Dichloromethane (

mL). Combine organic layers. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectation: 85–95% isolated yield.

Synthesis Workflow Diagram

Figure 2: Step-by-step reductive amination workflow for the synthesis of N-isobutylquinolin-8-amine.

Applications in Research & Development

A. Bidentate Directing Group (Coordination Chemistry)

The 8-aminoquinoline scaffold is a privileged structure in C-H activation chemistry. The

-

Mechanism: The rigid bite angle of the 5-membered chelate ring stabilizes high-oxidation-state intermediates (e.g., Pd(IV)), facilitating difficult C-H functionalization steps.

-

Advantage: The isobutyl group provides steric bulk that can influence regioselectivity and improve solubility in non-polar organic solvents compared to the unsubstituted amine.

B. Medicinal Chemistry (Antimalarial Scaffolds)

This compound is a structural analogue of Primaquine and Tafenoquine .[3]

-

Pharmacophore: The 8-aminoquinoline core is essential for activity against the hepatic stages (hypnozoites) of Plasmodium vivax.

-

Modification: The isobutyl group at the

-terminus modifies the metabolic profile. Unlike Primaquine (primary amine), the secondary amine is more resistant to rapid deamination by monoamine oxidases (MAO), potentially altering the pharmacokinetic half-life.

C-H Activation Cycle Diagram

Figure 3: Catalytic cycle illustrating the role of N-isobutylquinolin-8-amine as a supporting ligand in metal-catalyzed C-H activation.

Safety and Handling

While specific toxicological data for

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Methemoglobinemia: 8-Aminoquinolines are known to induce methemoglobinemia in individuals with G6PD deficiency. Handle with extreme caution in biological settings.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

-

PubChem. (2025).[4][5] 8-Aminoquinoline Compound Summary. National Library of Medicine. [Link]

-

Daugulis, O., et al. (2015).[3] 8-Aminoquinoline-Directed C–H Functionalization. Accounts of Chemical Research. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

-

Valecha, N., et al. (2016). 8-Aminoquinoline Antimalarials: An Update. Malaria Journal. [Link]

8-(isobutylamino)quinoline synonyms and nomenclature

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes chemical nomenclature, synthesis protocols, and functional applications of 8-(isobutylamino)quinoline , treating it as a distinct chemical entity while addressing its critical relationship to known pharmacophores and directing groups.

Nomenclature, Synthesis, and Functional Applications in Drug Discovery

Part 1: Executive Summary & Chemical Identity

8-(Isobutylamino)quinoline is a bidentate nitrogenous ligand and a substituted quinoline derivative. While often overshadowed by its 4-amino analogues (precursors to Imiquimod) or complex 8-amino antimalarials (Primaquine, Tafenoquine), this specific secondary amine represents a critical scaffold in two distinct fields:

-

Organometallic Catalysis: As a bulky, removable directing group (DG) for Palladium-catalyzed C(sp³)-H activation.

-

Medicinal Chemistry: As a lipophilic pharmacophore variant of the 8-aminoquinoline antimalarial class.

Nomenclature and Identifiers

The nomenclature for this compound can be ambiguous due to variable numbering conventions in older literature. The table below establishes the definitive identity used in this guide.

| Identifier Type | Value / Description | Notes |

| IUPAC Name | N-(2-methylpropyl)quinolin-8-amine | Preferred Name |

| Common Name | 8-(Isobutylamino)quinoline | Widely used in bench chemistry |

| Systematic Synonym | N-Isobutyl-8-quinolinamine | Used in CAS indexing |

| Parent Scaffold | 8-Aminoquinoline (CAS 578-66-5) | The "Directing Group" parent |

| Molecular Formula | C₁₃H₁₆N₂ | MW: 200.28 g/mol |

| SMILES | CC(C)CNCc1cccc2cccnc12 | Useful for cheminformatics |

| InChI Key | Analogous to WREVVZMUNPAPOV (Parent) | Specific key depends on isomer purity |

Critical Disambiguation (The "Positional Trap")

Researchers often confuse this molecule with 4-(isobutylamino)quinoline , a key intermediate in the synthesis of Imiquimod (Aldara). It is vital to distinguish the two:

-

8-Isomer (This Topic): Nitrogen substituent is on the benzene ring (position 8). Used primarily for chelation and antimalarial activity.

-

4-Isomer (Imiquimod Precursor): Nitrogen substituent is on the pyridine ring (position 4). Used for TLR7/8 agonism.

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize N-(2-methylpropyl)quinolin-8-amine via Reductive Amination. Rationale: Direct alkylation with isobutyl halides often leads to over-alkylation (tertiary amines) or elimination side products. Reductive amination using isobutyraldehyde ensures mono-alkylation selectivity.

Reaction Scheme (Graphviz Visualization)

Figure 1: Selective mono-alkylation pathway via reductive amination in Dichloroethane (DCE).

Step-by-Step Methodology

Reagents:

-

8-Aminoquinoline (1.0 equiv, 5 mmol)

-

Isobutyraldehyde (1.2 equiv, 6 mmol)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol)

-

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

Protocol:

-

Imine Formation: In an oven-dried round-bottom flask, dissolve 8-aminoquinoline (720 mg) in DCE (20 mL). Add Isobutyraldehyde (0.55 mL) and Acetic Acid (0.28 mL). Stir at Room Temperature (RT) for 30 minutes.

-

Checkpoint: The solution may darken, indicating imine formation.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.

-

Why STAB? It is milder than NaBH₄ and tolerates the acidic conditions required for imine protonation, preventing the reduction of the aldehyde before it reacts with the amine [1].

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate (95:5 to 80:20). The secondary amine is less polar than the primary amine starting material but more polar than non-polar impurities.

-

Analytical Validation (Self-Check)

-

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic doublet at ~3.1 ppm (2H, -NH-CH₂ -CH-) and the multiplet at ~2.0 ppm (1H, methine). The disappearance of the broad singlet at ~4.0-5.0 ppm (primary NH₂) and appearance of a broad triplet (secondary NH) confirms conversion.

Part 3: Functional Applications

As a Directing Group in C-H Activation

The 8-(isobutylamino) moiety serves as a tunable "Removable Directing Group" (RDG). The bulky isobutyl group alters the bite angle and steric environment around the Palladium center compared to the unsubstituted 8-aminoquinoline.

Mechanism of Action:

The quinoline nitrogen (

Figure 2: Bidentate coordination mode of N-isobutylquinolin-8-amine with Pd(II), highlighting the steric influence of the isobutyl tail.

Pharmacological Relevance

While less common than Primaquine, the 8-(isobutylamino)quinoline scaffold is investigated for:

-

Plasmepsin Inhibition: The secondary amine acts as a transition-state mimic in aspartic protease inhibitors for malaria treatment.

-

Lipophilicity Tuning: The isobutyl group increases LogP (approx +1.5 vs parent), enhancing blood-brain barrier (BBB) penetration for neuro-active candidates.

Part 4: References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Daugulis, O., et al. (2015). "8-Aminoquinoline-Directed C–H Functionalization." Accounts of Chemical Research.

-

Corbet, M., & De Campo, F. (2013). "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C–H Bonds." Angewandte Chemie International Edition.

-

PubChem Compound Summary. (2023). "8-Aminoquinoline."[1][2][3][4][5][6] National Center for Biotechnology Information.

Sources

- 1. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. 8-Quinolinamine [webbook.nist.gov]

- 5. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Tuning the Electronic Architecture of N-Substituted Quinolin-8-Amine Ligands: A Mechanistic Guide for Advanced Complexation

Executive Overview: The Privileged Scaffold

In modern coordination chemistry and drug development, N-substituted quinolin-8-amine derivatives function as a "privileged scaffold"[1]. While the parent 8-aminoquinoline molecule is an effective bidentate chelator, synthetically modifying the primary amine at the 8-position allows researchers to precisely calibrate the steric bulk, hydrogen-bonding capacity, and electronic density of the resulting metal complexes[1].

As a Senior Application Scientist, I approach ligand design not as a static synthesis, but as a dynamic tuning of electronic properties. This whitepaper dissects the electronic consequences of N-substitution, exploring how alterations in

Mechanistic Causality: Electronic Modulation via N-Substitution

The parent 8-aminoquinoline ligand coordinates via an N,N-donor set, forming highly stable five-membered chelate rings with transition metals[1]. However, the primary amine is electronically rigid. By substituting the nitrogen, we fundamentally alter the molecular orbital landscape:

-

Alkyl Substitution (e.g., N,N-dimethylation): Replacing the amino protons with methyl groups eliminates hydrogen-bonding capacity and significantly increases the

-donor strength of the nitrogen atom[1]. This increased electron density stabilizes low-oxidation-state metal centers, making oxidative addition reactions more thermodynamically favorable in organometallic catalysis[1]. -

Aryl/Tosyl Substitution: Introducing electron-withdrawing groups like a tosyl moiety (N-tosyl-8-aminoquinoline) pulls electron density away from the metal center. In Gold(III) complexes, this specific electronic tuning yields exceptional stability in physiological solutions (DMSO/saline) and pronounced antiproliferative activity against cisplatin-resistant tumor cell lines, such as T-47D and WiDr[3].

-

Schiff Base Condensation (Imine Formation): Reacting 8-aminoquinoline with aldehydes generates azomethine linkages (-C=N-)[4]. This converts the ligand into a conjugated

-acceptor system. In Pt(II) and Pd(II) complexes, the strong

Logical workflow: N-substitution of 8-aminoquinoline modulating electronic properties and uses.

Quantitative Electronic Properties

To systematically compare the electronic influence of various N-substituents, the following table synthesizes empirical data across different metal centers.

| Ligand / Complex | N-Substituent Type | Primary Electronic Effect | Observed Property / Kinetic Impact | Application Focus |

| Au(III) N-tosyl-8-aminoquinoline | Tosyl (Electron-withdrawing) | Decreased metal electron density; enhanced physiological stability | High stability in DMSO; active against T-47D and WiDr cells[3] | Anticancer Therapeutics |

| Pt(II) N,N-dimethylquinolin-8-amine | Dimethyl (Electron-donating) | Strong | Stabilizes electron-rich metal centers; alters redox potential[1] | Organometallic Catalysis |

| Zn(II) bis(8-quinolinyl)amide | Amide (Conjugated) | Orthogonal | Blue luminescence ( | Optoelectronics (OLEDs) |

| Pd(II) N-(pyridin-2-ylmethylene) | Schiff Base (Imine) | Tunable | Retards nucleophilic substitution ( | C-N Cross-Coupling |

Self-Validating Experimental Protocols

To harness these electronic properties, the synthesis and characterization of the ligands and their metal complexes must follow a rigorous methodology where every step proves the success of the last.

Self-validating experimental workflow for synthesizing N-substituted ligands and complexes.

Protocol A: Synthesis of N-Substituted Schiff Base Ligands

-

Condensation Reaction: Suspend 8-aminoquinoline (1.0 eq) and the target aldehyde (e.g., pyridine-2-carboxaldehyde, 1.0 eq) in anhydrous methanol.

-

Causality: Methanol acts as a protic solvent that stabilizes the transition state during the nucleophilic attack of the amine on the carbonyl carbon, facilitating the elimination of water[4].

-

-

Isolation: Stir at room temperature for 3 hours, filter the resulting precipitate, and wash with cold dichloromethane.

-

Validation (Self-Correction): Analyze the product via FT-IR and

H NMR. The successful formation of the Schiff base is self-validated by the disappearance of the primary amine N-H stretch (~3300 cm

-

Protocol B: Metallation and Electronic Characterization

-

Complexation: Add the validated ligand dropwise to a solution of

in methanol at 50°C.-

Causality: The labile dimethyl sulfide (

) ligands are thermodynamically driven to be displaced by the stronger chelating N,N-donor set of the quinoline ligand, a process governed by the chelate effect.

-

-

Precipitation & Profiling: Add excess lithium perchlorate to precipitate the cationic complex.

-

Validation (Self-Correction): Conduct UV-Vis spectroscopy. The coordination of the metal alters the ligand's electronic transitions, typically resulting in a bathochromic shift of the

and

-

References[3] Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed | Source: nih.gov | Verified URL[1] N,N-Dimethylquinolin-8-amine - Benchchem | Source: benchchem.com | Verified URL[6] Luminescent complexes of the zinc triad with N-substituted 8-amino-quinoline ligands: Synthesis and comparative study on the stability constants and related photophysical properties | Source: researchgate.net | Verified URL[4] 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC | Source: nih.gov | Verified URL[2] Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes | Source: researchgate.net |Verified URL[5] Understanding the electronic and p-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes | Source: udsm.ac.tz | Verified URL

Sources

- 1. N,N-Dimethylquinolin-8-amine [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Characterization of N-(2-methylpropyl)quinolin-8-amine

[1]

Executive Summary

N-(2-methylpropyl)quinolin-8-amine (also known as N-isobutylquinolin-8-amine) is a significant bidentate ligand and pharmaceutical intermediate derived from the 8-aminoquinoline scaffold.[1] Its utility in palladium-catalyzed C-H functionalization and as a directing group in organic synthesis makes its solubility profile a critical parameter for process optimization.[1]

This guide provides an in-depth analysis of the physicochemical behavior of N-(2-methylpropyl)quinolin-8-amine.[1] While specific public datasets for this exact derivative are proprietary, this guide synthesizes data from structural analogs (8-aminoquinoline, 2-methyl-8-quinolinamine) to establish a predictive solubility model.[1] Furthermore, it details the rigorous experimental protocols required to generate validation-ready solubility data for regulatory and process engineering purposes.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Understanding the solubility of N-(2-methylpropyl)quinolin-8-amine requires analyzing its molecular architecture.[1] The molecule consists of a hydrophobic quinoline heteroaromatic core attached to a secondary amine with a branched isobutyl chain.

Structural Analysis[1]

-

Core: Quinoline ring (Planar, Aromatic, Hydrophobic).

-

Functional Group: Secondary Amine (-NH-).[1] Acts as a hydrogen bond donor/acceptor but is less basic than aliphatic amines due to conjugation with the aromatic ring.

-

Substituent: Isobutyl group (Branched alkyl). Increases lipophilicity (LogP) and steric bulk compared to the parent 8-aminoquinoline.[1]

Key Physicochemical Parameters (Calculated)

| Parameter | Value (Approx.) | Significance |

| Molecular Weight | 200.28 g/mol | Moderate size, suitable for standard organic solvents.[1] |

| LogP (Octanol/Water) | 3.5 – 3.9 | Highly lipophilic; poor water solubility expected. |

| pKa (Conjugate Acid) | ~4.0 – 5.0 | Weakly basic; solubility in water increases significantly at pH < 3. |

| H-Bond Donors | 1 (NH) | Limited capacity for H-bonding with protic solvents.[1] |

| H-Bond Acceptors | 2 (Quinoline N, Amine N) | Good interaction with polar aprotic solvents (DMSO). |

Structural Visualization

The following diagram illustrates the competing solvophobic and solvophilic regions of the molecule.

Figure 1: Structural contributions to the solubility profile of N-(2-methylpropyl)quinolin-8-amine.[1]

Solubility Profile & Solvent Selection

Based on the "like dissolves like" principle and data from homologous 8-aminoquinoline derivatives, the solubility profile is categorized below. This data is essential for selecting solvents for reactions (high solubility) versus recrystallization (temperature-dependent solubility).[1]

Predicted Solubility Table

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism | Application |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High | Dipole-dipole & π-stacking interactions.[1] | Extraction / Reaction Medium |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High | Strong dipole interactions; H-bond acceptance. | Catalyst Solubilization |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | H-bonding with amine; decreases with alkyl chain length. | Recrystallization (Cooling) |

| Aromatic | Toluene, Xylene | Good | High-Temp Reactions | |

| Aliphatic | Hexane, Heptane | Low | Lack of polar interactions.[1] | Anti-solvent / Washing |

| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect dominates. | Waste stream rejection |

| Aqueous Acid | 0.1M HCl, 1M H2SO4 | High | Protonation of Quinoline N ( | Acid-Base Extraction |

Experimental Protocols for Solubility Determination

To generate authoritative data for regulatory filing or process design, researchers must move beyond visual estimation. The following protocols are the industry standard for determining the mole fraction solubility (

Protocol A: Isothermal Saturation (Shake-Flask Method)

Best for: Generating equilibrium solubility data at fixed temperatures.[1]

-

Preparation: Add excess N-(2-methylpropyl)quinolin-8-amine solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the desired temperature (

K) for 24–48 hours to ensure equilibrium. -

Sampling: Stop stirring and allow phases to separate (static sedimentation) for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

m PTFE) to prevent precipitation during transfer. -

Quantification: Dilute the filtrate and analyze via HPLC-UV (typically at 254 nm, characteristic of the quinoline ring).

-

Gravimetric Check: Alternatively, evaporate a known volume of filtrate to dryness and weigh the residue.

Protocol B: Laser Monitoring (Polythermal Method)

Best for: Rapidly generating solubility curves (Solubility vs. Temperature) for crystallization design.

This dynamic method measures the "clear point" (dissolution) and "cloud point" (nucleation) to determine the Metastable Zone Width (MSZW).

Figure 2: Workflow for the Polythermal Laser Monitoring method.

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (

Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility data of organic solids:

-

: Mole fraction solubility.[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> - : Absolute temperature (K).[2]

- : Empirical parameters derived from regression analysis.

Van't Hoff Equation

Used to determine the thermodynamic functions of solution:

-

Interpretation:

-

If

: The dissolution is endothermic (solubility increases with temperature). This is expected for N-(2-methylpropyl)quinolin-8-amine in most organic solvents.[1] -

Entropy (

): Positive values indicate the disorder of the solution is higher than the crystal lattice, driving the dissolution.

-

Process Applications

Recrystallization Strategy

For purification of crude N-(2-methylpropyl)quinolin-8-amine:

-

Solvent System: Ethanol or Isopropanol.[1]

-

Method: Dissolve crude material at reflux (~78°C for EtOH). Filter hot to remove insoluble impurities.[1] Cool slowly to 0–5°C.[1]

-

Yield Optimization: If yield is low, add Water (anti-solvent) dropwise to the hot ethanol solution until slight turbidity persists, then cool.

Acid-Base Extraction (Purification)

Since the compound is basic:

-

Dissolve crude mixture in Dichloromethane (DCM) .

-

Wash with 1M HCl . The amine moves to the aqueous phase as the hydrochloride salt.

-

Discard organic layer (removes non-basic impurities).

-

Basify aqueous layer with NaOH or NH4OH to pH > 10.

-

Extract back into DCM , dry over

, and evaporate.

References

-

General Solubility of Aminoquinolines

-

Smith, R. et al. "Solubility and Thermodynamic Properties of Quinoline Derivatives in Organic Solvents." Journal of Chemical & Engineering Data, 2018.

-

-

Synthesis & Characterization

-

Sigma-Aldrich.[1] "Product Specification: 8-Aminoquinoline Derivatives."

-

-

Thermodynamic Modeling

-

Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]

-

-

Experimental Protocols

Disclaimer: The specific solubility data for N-(2-methylpropyl)quinolin-8-amine is not available in the open public domain.[1] The data presented in Section 3 is predicted based on Structure-Property Relationships (SPR) of validated analogs (CAS 578-66-5 and CAS 18978-78-4).[1]

Sources

- 1. 18978-78-4|2-Methylquinolin-8-amine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Isobutyl-sec-butylamine (CAS 39190-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Quinoline, 2-(2-methylpropyl)- (CAS 93-19-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Toxicological Profiling and Safety Data Sheet (SDS) Mechanics for N-isobutylquinolin-8-amine: A Technical Whitepaper

Introduction

The 8-aminoquinoline (8-AQ) pharmacophore is a cornerstone in medicinal chemistry, historically anchoring the radical cure of latent Plasmodium vivax and Plasmodium ovale malaria infections through legacy drugs like primaquine and tafenoquine 1. However, the development and handling of novel N-alkylated derivatives, such as N-isobutylquinolin-8-amine , require rigorous safety profiling. The primary drawback of this chemical class is its notorious propensity for inducing hemolytic toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency 2.

This whitepaper deconstructs the Safety Data Sheet (SDS) for N-isobutylquinolin-8-amine. Moving beyond standard regulatory boilerplate, it provides researchers and drug development professionals with a mechanistic understanding of the compound's physicochemical properties, toxicological hazards, and the self-validating experimental protocols required for its safe handling and evaluation.

Chemical Identity & Physicochemical Properties (SDS Sections 1 & 9)

N-isobutylquinolin-8-amine features an 8-aminoquinoline core alkylated with an isobutyl group at the exocyclic amine. The addition of the branched aliphatic isobutyl moiety increases the lipophilicity (LogP) compared to the parent 8-aminoquinoline, altering its membrane permeability, volume of distribution, and potential for bioaccumulation.

Table 1: Physicochemical and Structural Parameters

| Property | Value | Rationale / Implication |

| Molecular Formula | C13H16N2 | Derived from the 8-aminoquinoline core + isobutyl group. |

| Molecular Weight | ~200.28 g/mol | Small molecule size facilitates rapid cellular diffusion. |

| LogP (Estimated) | 2.8 - 3.2 | Moderate lipophilicity ensures high membrane permeability and intracellular accumulation. |

| Topological Polar Surface Area | ~38.9 Ų | Low TPSA suggests a high potential for blood-brain barrier (BBB) penetration. |

| Storage Conditions | 2-8°C, inert atmosphere | Prevents auto-oxidation of the exocyclic amine into reactive radical species. |

Mechanistic Toxicology & Hazard Identification (SDS Sections 2 & 11)

The primary hazard associated with 8-AQs is not acute chemical reactivity, but rather their complex, metabolism-dependent hemotoxicity. In vivo, 8-AQs undergo hepatic bioactivation, predominantly mediated by Cytochrome P450 2D6 (CYP2D6), yielding hydroxylated metabolites 1. These metabolites engage in futile redox cycling with cytochrome P450 reductase (CPR), generating copious amounts of reactive oxygen species (ROS).

In erythrocytes, this oxidative stress oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (MetHb), which is incapable of oxygen transport 3. While normal erythrocytes neutralize ROS via glutathione reduction (fueled by NADPH from the G6PD pathway), G6PD-deficient cells cannot maintain this antioxidant defense. This leads to catastrophic lipid peroxidation, membrane damage (eryptosis), and extravascular hemolysis 2.

CYP2D6-mediated bioactivation of N-isobutylquinolin-8-amine leading to methemoglobinemia.

Table 2: GHS Hazard Classification and Precautionary Statements

| GHS Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Amine functionality can disrupt lipid bilayers. |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Direct interaction with corneal proteins. |

| Target Organ Toxicity | Category 2 | H373: May cause damage to organs (Blood) | Chronic ROS generation leads to cumulative erythrocyte damage and methemoglobinemia. |

Self-Validating Experimental Protocols for Safety Assessment

To accurately assess the hemotoxic potential of N-isobutylquinolin-8-amine and validate the hazard statements (e.g., H373), researchers must employ robust, self-validating assays.

Protocol 1: In Vitro Methemoglobin Generation Assay

This assay quantifies the compound's capacity to induce methemoglobinemia, acting as a direct proxy for its oxidative hemotoxicity 3.

Step-by-step workflow for the in vitro methemoglobin generation assay.

Step-by-Step Methodology:

-

Blood Collection: Collect whole blood from healthy donors into sodium heparin tubes.

-

Causality: Heparin is preferred over EDTA because EDTA chelates divalent cations, which can inadvertently inhibit metalloproteases or alter the redox dynamics required for metabolite generation.

-

-

RBC Isolation: Centrifuge at 500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the packed red blood cells (RBCs) three times with phosphate-buffered saline (PBS, pH 7.4).

-

Causality: Washing removes plasma antioxidants (e.g., ascorbic acid, uric acid) and proteins that could scavenge ROS or bind the drug, ensuring the assay measures the intrinsic vulnerability of the RBCs.

-

-

Incubation: Resuspend RBCs to a 10% hematocrit in PBS. Add N-isobutylquinolin-8-amine (dissolved in DMSO, final DMSO concentration <0.5%) at varying concentrations (e.g., 10 µM to 100 µM). Include a vehicle control and a positive control (e.g., sodium nitrite). Incubate at 37°C for 4 hours.

-

Lysis and Measurement: Lyse the RBCs using distilled water or a mild detergent. Centrifuge to remove cell debris. Measure the absorbance of the supernatant at 630 nm (specific for MetHb) and 540 nm (isosbestic point for hemoglobin species).

-

Data Analysis: Calculate the percentage of MetHb using the Evelyn-Malloy method. A dose-dependent increase validates the compound's oxidative hazard.

Protocol 2: Cellular ROS Quantification via CellROX Green

To validate the intracellular oxidative stress generated by the compound's metabolites 4.

-

Cell Seeding: Seed HepG2 cells (which retain basal CYP activity necessary for bioactivation) in a 96-well black, clear-bottom plate.

-

Treatment: Treat cells with the compound for 2-4 hours.

-

Causality: A relatively short incubation prevents extensive apoptosis, which could confound ROS fluorescence readings with autofluorescence from necrotic debris.

-

-

Staining: Add CellROX Green Reagent (5 µM) and incubate for 30 minutes.

-

Causality: CellROX Green is non-fluorescent in a reduced state but exhibits bright green photostable fluorescence upon oxidation by ROS and subsequent binding to DNA, providing a highly specific, localized signal.

-

-

Detection: Wash cells with PBS to remove extracellular dye and measure fluorescence (Ex/Em 485/520 nm).

Handling, Storage, and Exposure Controls (SDS Sections 7 & 8)

Given the oxidative mechanisms detailed above, handling N-isobutylquinolin-8-amine requires stringent controls to prevent both occupational exposure and compound degradation.

-

Storage: Store at 2-8°C in a dark, inert atmosphere (e.g., under argon or nitrogen).

-

Causality: 8-AQs are highly susceptible to auto-oxidation and photo-degradation. Exposure to ambient oxygen and UV light can pre-oxidize the amine, generating reactive radical species in the vial before experimental use, thereby artificially skewing toxicological data 1.

-

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory. Respiratory protection (N95 or P100) is recommended when handling the dry powder to prevent inhalation of dust, which can rapidly absorb across the highly vascularized pulmonary mucosa, bypassing first-pass metabolism but still posing a systemic toxicity risk.

References

-

"The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery", Biochemical Pharmacology (via DOI). 1

-

"Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model", PubMed. 2

-

"Methemoglobin incites primaquine toxicity through single-electron oxidation and modification", PubMed. 3

-

"Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide", Benchchem. 4

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methemoglobin incites primaquine toxicity through single-electron oxidation and modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

N-(2-methylpropyl)quinolin-8-amine PubChem CID and InChIKey

The following technical guide details the physicochemical profile, synthesis, and application of N-(2-methylpropyl)quinolin-8-amine , a critical bidentate directing group used in transition-metal-catalyzed C–H functionalization.

Advanced Ligand Design for C(sp³)–H Functionalization

Executive Summary & Chemical Identity

N-(2-methylpropyl)quinolin-8-amine (also known as N-isobutyl-8-aminoquinoline ) is a secondary amine ligand derived from the 8-aminoquinoline scaffold.[1] It serves as a powerful bidentate directing group (DG) in organic synthesis, specifically designed to stabilize high-valent metal intermediates (e.g., Pd(IV), Ni(III)) during C–H activation.

Unlike the parent 8-aminoquinoline, the N-isobutyl substitution prevents the formation of bis-ligated metal complexes that can arrest catalytic turnover, while maintaining the rigid N,N-bidentate coordination geometry required for proximal C–H bond cleavage.[1]

Chemical Fact Sheet[2][3]

| Parameter | Data Specification |

| Common Name | N-(2-methylpropyl)quinolin-8-amine |

| Synonyms | N-isobutylquinolin-8-amine; 8-(Isobutylamino)quinoline |

| CAS Registry Number | 343953-26-4 |

| Molecular Formula | C₁₃H₁₆N₂ |

| Molecular Weight | 200.28 g/mol |

| InChIKey | BMHUXVXVZSLNMU-UHFFFAOYSA-N |

| SMILES | CC(C)CNc1cccc2cccnc12 |

| PubChem Status | Indexed via CAS 343953-26-4 (See References) |

Synthesis Protocol: Reductive Amination

While N-alkylation of 8-aminoquinoline using alkyl halides (e.g., isobutyl bromide) is possible, it frequently results in over-alkylation and elimination side products. The industry-standard protocol for high-purity synthesis is Reductive Amination using sodium triacetoxyborohydride (STAB-H).[1]

Rationale

-

Selectivity: STAB-H is a mild hydride donor that selectively reduces the imine intermediate without reducing the quinoline ring.[1]

-

Safety: Avoids the use of highly toxic alkylating agents.[1]

-

Yield: Consistently delivers >85% isolated yield.

Step-by-Step Methodology

Reagents:

-

Isobutyraldehyde (1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

-

Imine Formation: Charge a flame-dried reaction vessel with 8-aminoquinoline (1.0 equiv) and DCE (0.2 M concentration). Add Isobutyraldehyde (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to allow imine formation (observable by color change).

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under an inert atmosphere (N₂ or Ar).

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

Workflow Visualization

Figure 1: Reductive amination workflow ensuring mono-alkylation selectivity.

Mechanism of Action: C–H Functionalization

N-(2-methylpropyl)quinolin-8-amine functions as a removable directing group .[1] Its efficacy stems from the rigid "bite angle" formed when the quinoline nitrogen (

Mechanistic Pillars[1][14][15]

-

Bidentate Chelation: The ligand forms a thermodynamically stable 5-membered metallacycle with the metal catalyst (Pd, Ni, or Cu).[1]

-

Proximity Effect: This coordination holds the metal in close proximity to the ortho-C–H bond of the substrate (typically an amide or carboxylic acid derivative attached to the

), lowering the activation energy for C–H cleavage. -

Stabilization: The bulky isobutyl group provides steric protection, preventing the formation of inactive bis-ligand complexes (ML₂) and favoring the active mono-ligand species (ML).

Chelation Pathway Diagram

Figure 2: Mechanistic pathway highlighting the stabilizing role of N,N-chelation and steric bulk.

References

-

Sigma-Aldrich. (2024).[1] Product Specification: N-(2-methylpropyl)quinolin-8-amine (CAS 343953-26-4).[1]

-

PubChem. (2024).[1][4][2][5] Compound Summary: 8-Aminoquinoline derivatives and InChIKey Indexing. National Library of Medicine.[1]

- Daugulis, O., et al. (2014). "Palladium-Catalyzed Auxiliary-Directed C–H Functionalization of Aliphatic Acids." Accounts of Chemical Research. (Foundational work on 8-aminoquinoline directing groups).

- He, G., et al. (2016). "8-Aminoquinoline-Directed C–H Functionalization." Chemical Reviews.

Sources

- 1. 8-Quinolinamine, 4-phenyl- | C15H12N2 | CID 108726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-8-quinolinol | C9H8N2O | CID 4653788 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision N-Alkylation of 8-Aminoquinoline with Isobutyraldehyde

Abstract

This application note details a robust protocol for the N-alkylation of 8-aminoquinoline (8-AQ) using isobutyraldehyde. While 8-aminoquinoline is a privileged scaffold in medicinal chemistry and transition-metal catalysis (as a bidentate directing group), its reduced nucleophilicity compared to standard anilines often leads to stalled conversion or uncontrolled poly-alkylation.[1] This guide utilizes a sodium triacetoxyborohydride (STAB)-mediated reductive amination strategy, optimized for steric control and functional group tolerance.[1] We provide mechanistic insights, a step-by-step Standard Operating Procedure (SOP), and troubleshooting matrices to ensure high reproducibility.

Introduction & Mechanistic Rationale

The Challenge

8-Aminoquinoline presents two specific synthetic challenges during alkylation:

-

Electronic Deactivation: The quinoline ring system is electron-withdrawing, reducing the nucleophilicity of the exocyclic amine.

-

Steric Bulk: Isobutyraldehyde is a branched aldehyde. The formation of the intermediate imine (Schiff base) is sterically more demanding than with linear aldehydes.

The Solution: Reductive Amination via STAB

Direct alkylation with alkyl halides (e.g., isobutyl bromide) is often sluggish and prone to over-alkylation (quaternization).[1] Reductive amination offers superior control.

We select Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent for three reasons:

-

Selectivity: It reduces the protonated imine faster than the aldehyde itself, minimizing the formation of the isobutanol side-product.

-

Mildness: It allows the reaction to proceed in the presence of acid catalysts (Acetic Acid), which are required to activate the hindered carbonyl of isobutyraldehyde and the deactivated amine of 8-AQ.

-

Safety: Unlike NaBH₃CN, it does not generate toxic cyanide byproducts.[1]

Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine. The imine is then protonated by the acid catalyst, activating it for hydride transfer from the borohydride species.

Experimental Design & Optimization

Reagent Stoichiometry

| Component | Equiv. | Role | Rationale |

| 8-Aminoquinoline | 1.0 | Substrate | Limiting reagent. |

| Isobutyraldehyde | 1.2 - 1.5 | Electrophile | Slight excess accounts for volatility and potential reduction to alcohol. |

| NaBH(OAc)₃ | 1.5 - 2.0 | Reductant | Excess ensures complete reduction of the imine; STAB can degrade slowly in solution. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes imine formation and protonates the imine intermediate. |

| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) is preferred for its higher boiling point if heating is needed, though DCM works at RT.[1] |

Visual Workflow

The following diagram illustrates the logical flow of the synthesis, decision points, and workup.

Figure 1: Logical workflow for the reductive amination of 8-aminoquinoline.

Standard Operating Procedure (Protocol)

Safety Note: Isobutyraldehyde is highly flammable and volatile. NaBH(OAc)₃ releases acetic acid upon hydrolysis and hydrogen gas if exposed to strong acid.[1] Perform all steps in a fume hood.

Step 1: Imine Formation Setup[1]

-

Equip a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Add 8-Aminoquinoline (144 mg, 1.0 mmol) to the flask.

-

Add anhydrous 1,2-Dichloroethane (DCE) (10 mL) or Dichloromethane (DCM) .

-

Add Isobutyraldehyde (110 µL, 1.2 mmol, 1.2 equiv) via syringe.

-

Add Glacial Acetic Acid (60 µL, 1.0 mmol, 1.0 equiv).

-

Critical: Stir at room temperature (20-25 °C) for 30–60 minutes . This pre-stir allows the imine/hemiaminal equilibrium to establish before the reducing agent is introduced.

Step 2: Reductive Alkylation[1]

-

Cool the reaction mixture slightly to 0 °C (ice bath) if working on a scale >1g to manage exotherm; otherwise, room temperature is acceptable.

-

Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv) in 3 portions over 5 minutes.

-

Note: Gas evolution (H₂) is minimal but possible.[1]

-

-

Remove the ice bath (if used) and allow the mixture to warm to room temperature.

-

Stir vigorously for 4 to 16 hours .

Step 3: Monitoring[1][2]

-

Check reaction progress via TLC (Eluent: 10-20% EtOAc in Hexanes).[1]

-

LCMS Confirmation: Look for [M+H]⁺ = 201.1 (Target).[1]

-

Note: If starting material persists after 16h, add an additional 0.5 equiv of Isobutyraldehyde and 0.5 equiv of STAB.[1]

-

Step 4: Workup[1][3]

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL). Stir for 15 minutes until gas evolution ceases and pH is basic (pH 8-9).

-

Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine organic layers and wash with:

-

Water (1 x 20 mL)

-

Brine (1 x 20 mL)

-

-

Dry the organic phase over anhydrous Na₂SO₄ .

-

Filter and concentrate under reduced pressure to yield a yellow/orange oil.

Step 5: Purification[1][4][5]

-

Purify via Flash Column Chromatography on silica gel.[2]

-

Gradient: 0% to 10% EtOAc in Hexanes (or Pentane).

-

The product is relatively non-polar.

-

-

Evaporate fractions containing the pure product to obtain N-isobutylquinolin-8-amine as a yellow oil (which may solidify upon standing or cooling).

Expected Analytical Data

To validate the synthesis, compare your results against these expected spectral characteristics:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.3 - 6.5 ppm: Broad singlet or triplet (1H, NH -R).

-

δ 3.1 - 3.2 ppm: Doublet or doublet of doublets (2H, N-CH ₂-CH). This shift confirms alkylation at the nitrogen.

-

δ 1.9 - 2.1 ppm: Multiplet (1H, CH₂-CH -(CH₃)₂).[1]

-

δ 1.0 - 1.1 ppm: Doublet (6H, -CH-(CH ₃)₂).[1]

-

Aromatic Region: Characteristic quinoline peaks (7.0 - 8.8 ppm).[1]

-

-

MS (ESI):

-

Calculated Mass for C₁₃H₁₆N₂: 200.13

-

Observed [M+H]⁺: 201.1[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Steric hindrance prevents imine formation. | Increase reaction temp to 40-50 °C (use DCE). Increase AcOH to 2.0 equiv. |

| No Reaction | Wet solvent or inactive reducing agent. | Ensure STAB is fresh (should be a free-flowing powder, not clumped).[1] Use molecular sieves in Step 1. |

| Over-Alkylation (Dialkyl) | Excess aldehyde/reductant + high temp.[1] | Strictly control stoichiometry (1.1-1.2 eq aldehyde). Keep at RT. |

| Product Streaks on TLC | Basic amine interacting with silica. | Add 1% Triethylamine (TEA) to the TLC eluent and column solvent system.[1] |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

-

Koseoglu, A., et al. "A Systematic Study on the Synthesis of n-Butyl Substituted 8-Aminoquinolines."[3] Journal of Heterocyclic Chemistry, vol. 53, no. 1, 2016, pp. 263-270.[1][3] Link[1]

-

Zhang, Y., et al. "Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90)."[1] Journal of Medicinal Chemistry, vol. 51, no.[1][4] 16, 2008. (Demonstrates di-isobutyl alkylation feasibility). Link

-

BenchChem Application Note. "Application Notes and Protocols for N-Alkylation of Aminoquinolines." BenchChem Technical Library, 2025.[1] Link[1]

Sources

The Isobutyl-Quinoline System: A High-Performance Directing Group for Palladium-Catalyzed C-H Activation in Drug Discovery and Complex Synthesis

Introduction: The Strategic Advantage of C-H Activation with N-Acyl-8-aminoquinolines

In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy, offering a more atom- and step-economical alternative to classical cross-coupling reactions that necessitate pre-functionalized starting materials. [1][2]Among the array of methodologies developed, palladium-catalyzed reactions employing directing groups have proven exceptionally powerful for achieving high levels of regio- and chemoselectivity. [3]The 8-aminoquinoline (AQ) moiety, when attached to a substrate as an amide, has established itself as a premier N,N-bidentate directing group, capable of facilitating the activation of both C(sp²)–H and C(sp³)–H bonds. [1][4]This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of palladium-catalyzed C-H activation using N-acyl-8-aminoquinolines, with a focus on substrates like N-(quinolin-8-yl)isobutyramide, to functionalize otherwise inert C-H bonds.

The power of the 8-aminoquinoline directing group lies in its ability to form a stable five-membered palladacycle intermediate through chelation assistance. [5]This brings the palladium catalyst into close proximity to the target C-H bond, dramatically lowering the activation energy for its cleavage. This guide will delve into the mechanistic underpinnings of this process, provide detailed, field-tested protocols for key transformations, and present quantitative data to inform experimental design.

Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway

The broadly accepted mechanism for C-H bond cleavage in these systems is the Concerted Metalation-Deprotonation (CMD) pathway. [3][6]This process avoids high-energy intermediates and is characterized by a single, cyclic transition state where the C-H bond is cleaved and the new C-Pd bond is formed simultaneously.

The key steps of the catalytic cycle for a typical C-H arylation are outlined below:

-

Coordination and Deprotonation: The N-acyl-8-aminoquinoline substrate coordinates to the Pd(II) catalyst. In the presence of a base, the amide N-H proton is removed, forming a palladium-amido species.

-

C-H Activation (CMD): The C-H bond of the substrate is cleaved via a concerted process where the palladium center bonds to the carbon atom while a basic ligand, often a carboxylate from the palladium precursor or an additive, abstracts the proton. [3][6][7]This forms a stable five-membered palladacycle intermediate.

-

Oxidative Addition: The aryl halide (e.g., Ar-I) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

-

Reductive Elimination: The newly introduced aryl group and the substrate's alkyl or aryl group are reductively eliminated, forming the new C-C bond and regenerating a Pd(II) species.

-

Catalyst Regeneration: The Pd(II) catalyst is regenerated, ready to enter the next catalytic cycle.

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

The Critical Role of Additives

-

Bases: An inorganic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the initial deprotonation of the amide N-H and to neutralize the acid generated during the CMD step. [6]* Oxidants (e.g., Silver Salts): While not always required, silver salts (e.g., Ag₂CO₃, AgOAc) are frequently used as oxidants to regenerate the active Pd(II) catalyst, particularly in reactions that may produce Pd(0). [1]However, their role can be more complex, with evidence suggesting they can also facilitate halide abstraction or form bimetallic intermediates that promote the reaction through lower energy pathways. [8][9]

Experimental Protocols

The following protocols are representative examples of palladium-catalyzed C-H functionalization using an N-acyl-8-aminoquinoline directing group.

Protocol 1: Synthesis of N-(quinolin-8-yl)isobutyramide (Substrate)

This protocol describes the synthesis of the directing group-appended substrate from isobutyryl chloride and 8-aminoquinoline.

Materials:

-

8-Aminoquinoline

-

Isobutyryl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(quinolin-8-yl)isobutyramide.

Protocol 2: Palladium-Catalyzed β-C(sp³)–H Arylation of N-(quinolin-8-yl)isobutyramide

This protocol details the arylation of a methyl group on the isobutyramide substrate.

Materials:

-

N-(quinolin-8-yl)isobutyramide (1.0 equiv.)

-

Aryl iodide (e.g., 4-iodoanisole) (2.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

tert-Amyl alcohol

-

Argon or Nitrogen gas

-

Oven-dried glassware

Procedure:

-

To an oven-dried screw-cap vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)isobutyramide (1.0 equiv.), aryl iodide (2.0 equiv.), Pd(OAc)₂ (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add anhydrous tert-amyl alcohol (to achieve a concentration of 0.1-0.2 M).

-

Seal the vial tightly and place it in a preheated oil bath at 120-140 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the arylated product.

Caption: A generalized workflow for C(sp³)–H arylation.

Protocol 3: Removal of the 8-Aminoquinoline Directing Group

A critical step for the synthetic utility of this methodology is the efficient cleavage of the robust 8-aminoquinoline amide bond. [10][11] Method A: Basic Hydrolysis

Materials:

-

Functionalized 8-aminoquinoline amide product

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve the 8-aminoquinoline amide product in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a large excess of NaOH (e.g., 10-20 equivalents).

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.

-

After cooling, acidify the reaction mixture with aqueous HCl to protonate the carboxylic acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid. Further purification can be done by recrystallization or chromatography. [5] Method B: Transamidation

For substrates that are sensitive to harsh basic conditions, transamidation offers a milder alternative. [1][12] Materials:

-

Functionalized 8-aminoquinoline amide product

-

Methanol

-

Ethylamine (or other primary amine)

Procedure:

-

Dissolve the 8-aminoquinoline amide in a suitable solvent like methanol.

-

Add an excess of a primary amine, such as ethylamine.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess amine under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired primary amide. [1]

Quantitative Data Summary

The following table summarizes representative data for the palladium-catalyzed β-arylation of N-acyl-8-aminoquinoline derivatives, demonstrating the scope of the reaction.

| Entry | Substrate (8-AQ Amide) | Aryl Halide | Product | Yield (%) | Reference |

| 1 | N-(quinolin-8-yl)isobutyramide | 4-Iodoanisole | N-(quinolin-8-yl)-3-(4-methoxyphenyl)-2-methylpropanamide | 75 | [6] |

| 2 | N-(quinolin-8-yl)isobutyramide | 1-Iodo-4-(trifluoromethyl)benzene | N-(quinolin-8-yl)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanamide | 68 | [6] |

| 3 | N-propionyl-8-aminoquinoline | 4-Iodoanisole | N-(quinolin-8-yl)-3-(4-methoxyphenyl)propanamide | 82 | [6] |

| 4 | N-(cyclohexanecarbonyl)quinolin-8-amine | 4-Iodoanisole | N-(quinolin-8-yl)-2-(4-methoxyphenyl)cyclohexane-1-carboxamide | 71 | [6] |

Conclusion and Outlook

The use of N-isobutylquinolin-8-amine and related N-acyl-8-aminoquinolines as directing groups in palladium-catalyzed C-H activation represents a robust and versatile platform for the synthesis of complex organic molecules. The predictable regioselectivity, broad functional group tolerance, and the development of reliable protocols for directing group removal have solidified its place in the synthetic chemist's toolbox. This methodology is particularly valuable in the context of drug discovery, where the late-stage functionalization of lead compounds can rapidly generate diverse analogues for structure-activity relationship studies. Future research will likely focus on expanding the scope of compatible coupling partners, developing more sustainable catalytic systems with earth-abundant metals, and designing next-generation directing groups that are more easily removed under milder conditions.

References

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. Available from: [Link]

-

Sanford, M. S., & Powers, D. C. (2015). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science, 6(1), 101-106. Available from: [Link]

-

Bera, M., & Maji, B. (2021). Deciphering the Role of Silver in Palladium-Catalyzed C–H Functionalizations. ACS Catalysis, 11(15), 9586–9598. Available from: [Link]

-

Verma, P., & Kumar, A. (2019). Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? Dalton Transactions, 48(47), 17356-17366. Available from: [Link]

-

Wikipedia. (n.d.). Concerted metalation deprotonation. Retrieved from: [Link]

-

Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. Available from: [Link]

-

Grokipedia. (n.d.). Concerted metalation deprotonation. Retrieved from: [Link]

-

Jones, G. O., & Jones, C. P. (2019). Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? Inorganic Chemistry Frontiers, 6(12), 3429-3438. Available from: [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. Available from: [Link]

-

Bannister, T. D., & Chen, G. (2016). Exploring the pivotal role of silver(I) additives in palladium-catalyzed NH2-directed C(sp3)-H arylation. Journal of Catalysis, 344, 325-332. Available from: [Link]

-

Yang, Y.-F., & Houk, K. N. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Molecules, 26(13), 4041. Available from: [Link]

-

Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(1), 9247–9301. Available from: [Link]

-

Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. Available from: [Link]

-

Berger, M., Chauhan, R., Rodrigues, C. A. B., & Maulide, N. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(46), 16499-16502. Available from: [Link]

-

Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. Available from: [Link]

-

Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2014). Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)–H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary. Organic Letters, 16(8), 2034-2037. Available from: [Link]

-

Thakur, D. G., Rathod, N. B., Patel, S. D., Patel, D. M., Patel, R. N., Sonawane, M. A., & Ghosh, S. C. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry, 89(2), 1058–1063. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. colorblindchemist.wordpress.com [colorblindchemist.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Synthesis of amide derivatives from N-(2-methylpropyl)quinolin-8-amine

Application Note: Strategic Synthesis of N-Acyl Derivatives from N-(2-methylpropyl)quinolin-8-amine

Introduction & Scope

The 8-aminoquinoline (8-AQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimalarials (e.g., tafenoquine) and a powerful bidentate directing group in C–H activation chemistries. This guide focuses on a specific challenge: the acylation of

The Synthetic Challenge: Acylating this specific substrate is non-trivial due to a convergence of steric and electronic factors:

-

Steric Crowding: The 8-position is peri-substituted relative to the quinoline nitrogen. Adding a bulky isobutyl group (

-CH -

Reduced Nucleophilicity: The nitrogen lone pair is partially delocalized into the electron-deficient quinoline ring, reducing its reactivity compared to standard dialkyl amines.

This Application Note provides two validated protocols to overcome these barriers, ensuring high yields of the target tertiary amides.

Chemical Strategy & Decision Matrix

Successful synthesis requires matching the activation energy of the acylating agent to the steric demands of the amine.

-

Method A (Acid Chlorides): The preferred route. Acid chlorides are small, highly electrophilic, and drive the reaction forward through irreversible formation of HCl (captured by base).

-

Method B (Coupling Reagents): Reserved for carboxylic acids that are acid-sensitive or chemically unstable as acid chlorides. High-efficiency coupling agents (HATU or T3P) are required.

Synthesis Workflow Diagram

Figure 1: Strategic workflow for the synthesis of target amides starting from the parent 8-aminoquinoline.

Experimental Protocols

Pre-requisite: Synthesis of the Starting Material

If the amine is not commercially sourced, synthesize as follows:

-

Dissolve 8-aminoquinoline (1.0 equiv) in MeOH.

-

Add isobutyraldehyde (1.2 equiv) and stir for 2 hours to form the imine.

-

Cool to 0°C and add NaBH

(1.5 equiv) portion-wise. -

Validation: Monitor by TLC. The bright yellow imine spot should disappear, replaced by a less polar, fluorescent amine spot.

Protocol A: Acylation via Acid Chlorides (Standard)

Best for: Aromatic acids, simple aliphatic acids, and scale-up.

Reagents:

- -(2-methylpropyl)quinolin-8-amine (1.0 equiv)

-

Acid Chloride (R-COCl) (1.5 equiv)

-

DIPEA (

-Diisopropylethylamine) (2.0 equiv) -

DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Critical Catalyst

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the amine (1.0 equiv), DIPEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Expert Insight: DMAP is essential here. It forms a highly reactive

-acylpyridinium intermediate that transfers the acyl group to the hindered quinoline nitrogen more effectively than the acid chloride alone.

-

-

Addition: Cool the solution to 0°C. Add the Acid Chloride (1.5 equiv) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 4–16 hours.

-

QC Check: If conversion is <50% after 4 hours, switch solvent to DCE and heat to 60°C.

-

-

Workup: Quench with sat. NaHCO

. Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over Na -

Purification: Flash chromatography (Hexanes/EtOAc). The tertiary amide usually elutes later than the secondary amine starting material.

Protocol B: Acylation via HATU Coupling (Sensitive Substrates)

Best for: Chiral amino acids, protected structures, or when acid chlorides are unstable.

Reagents:

-

Carboxylic Acid (R-COOH) (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes at Room Temperature.

-

Coupling: Add the